Reduced hERG Channel Blockade vs. Neferine: Cardiac Safety Differentiation at Low Concentrations
Liensinine exhibits significantly weaker blockade of the hERG potassium channel compared to its closest structural analog neferine at low concentrations, translating to a lower predicted proarrhythmic risk. In whole-cell patch clamp assays using stable hERG-transfected HEK293 cells, liensinine at 1 μM reduced hERG tail current density from 70.3±6.3 pA/pF (control) to 56.7±2.8 pA/pF, while neferine at the same concentration produced a substantially greater reduction to 41.9±3.1 pA/pF. At 3 μM, liensinine yielded 53.0±2.3 pA/pF versus neferine's 32.3±3.1 pA/pF. Mechanistically, neferine binds to both open and inactivated states of the hERG channel, whereas liensinine binds only to the open state, explaining the differential potency [1].
| Evidence Dimension | hERG tail current density (pA/pF) at 1 μM and 3 μM |
|---|---|
| Target Compound Data | Liensinine: 56.7±2.8 pA/pF (1 μM), 53.0±2.3 pA/pF (3 μM); baseline control 70.3±6.3 pA/pF |
| Comparator Or Baseline | Neferine: 41.9±3.1 pA/pF (1 μM), 32.3±3.1 pA/pF (3 μM); baseline control 70.3±6.3 pA/pF |
| Quantified Difference | At 1 μM, liensinine reduces hERG current by ~19% vs. neferine's ~40% reduction; at 3 μM, ~25% vs. ~54% reduction. Neferine is approximately 2-fold more potent as a hERG blocker at low concentrations (<10 μM). |
| Conditions | Whole-cell patch clamp in stable hERG-HEK293 cells; voltage protocol for tail current measurement |
Why This Matters
When selecting a bisbenzylisoquinoline for cardiovascular or anti-arrhythmic studies, liensinine's lower hERG affinity reduces the confounding risk of drug-induced QT prolongation, making it preferable for long-term in vivo cardiovascular safety profiling.
- [1] Dong ZX, et al. Comparative effects of liensinine and neferine on the human ether-a-go-go-related gene potassium channel and pharmacological activity analysis. Cell Physiol Biochem. 2012;29(3-4):431-442. View Source
